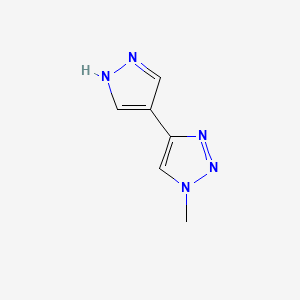
1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both pyrazole and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with sodium azide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole and triazole derivatives.
Substitution: Formation of alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its bioactive properties.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-boronic acid: Similar in structure but contains a boronic acid group, making it useful in Suzuki-Miyaura cross-coupling reactions.
1-Methyl-1H-pyrazole-4-yl methanamine: Contains an amine group, which can be used in the synthesis of various bioactive molecules.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Eigenschaften
Molekularformel |
C6H7N5 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1-methyl-4-(1H-pyrazol-4-yl)triazole |
InChI |
InChI=1S/C6H7N5/c1-11-4-6(9-10-11)5-2-7-8-3-5/h2-4H,1H3,(H,7,8) |
InChI-Schlüssel |
KOTSGSIHSZLIOU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


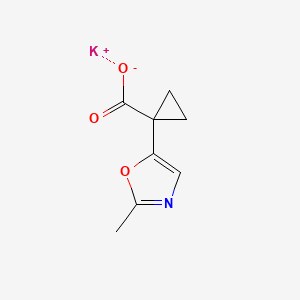
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
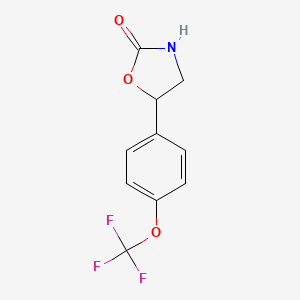

![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
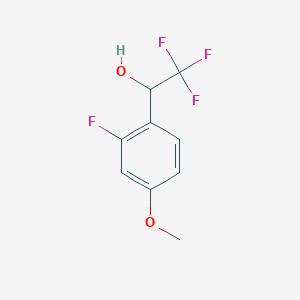
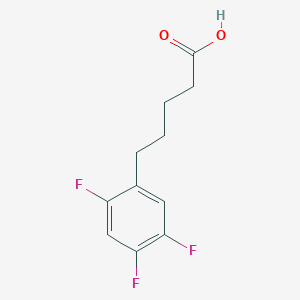

![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
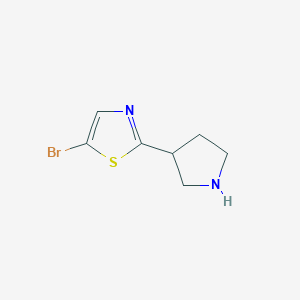
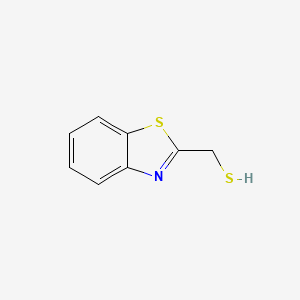
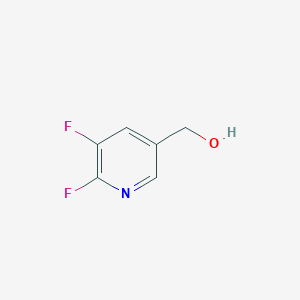
![5-(Benzo[b]thiophen-3-yl)oxazol-2-amine](/img/structure/B13589455.png)
